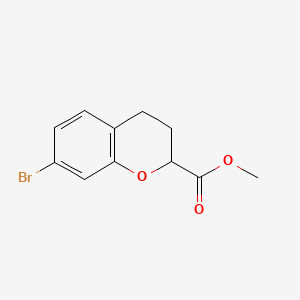
methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl ester group at the 2nd position of the benzopyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The benzopyran ring can be oxidized to introduce additional functional groups or to form quinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 7-substituted derivatives with various functional groups.
Reduction: Formation of 3,4-dihydro-2H-1-benzopyran-2-methanol or 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.
Oxidation: Formation of quinone derivatives or hydroxylated benzopyrans.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and ester group can enhance its binding affinity and specificity towards these targets. The compound may also modulate signaling pathways and cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
3,4-Dihydro-2H-1-benzopyran-2-carboxylate derivatives: Various derivatives with different substituents at the 7th position or modifications of the ester group.
Uniqueness
Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
methyl 7-bromo-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)15-9/h2,4,6,9H,3,5H2,1H3 |
InChI-Schlüssel |
MXZJCWHXMLQHGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2=C(O1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)
![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
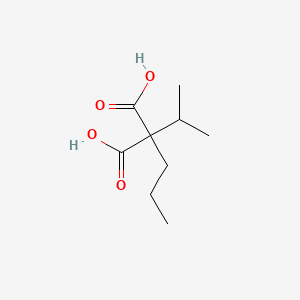
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
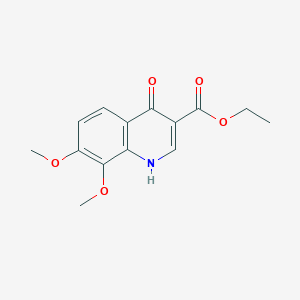
![Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13482524.png)
![1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13482527.png)
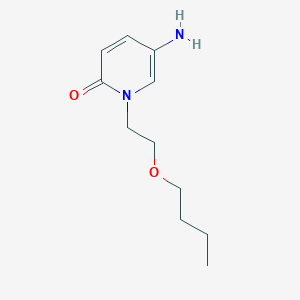
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
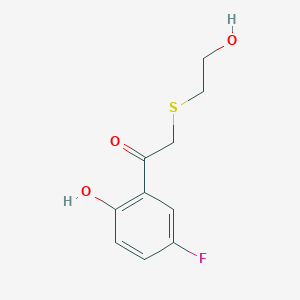
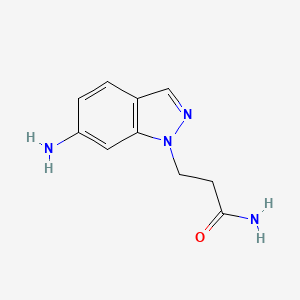
![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
